Bis(2-ethyl-2-methoxybutyl)amine
Overview
Description
“Bis(2-ethyl-2-methoxybutyl)amine” is a chemical compound with the molecular formula C14H31NO2. It is a derivative of amines, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .
Molecular Structure Analysis
The molecular structure of “Bis(2-ethyl-2-methoxybutyl)amine” consists of 14 carbon atoms, 31 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The specific arrangement of these atoms forms the unique structure of the compound.Scientific Research Applications
Comprehensive Analysis of Bis(2-ethyl-2-methoxybutyl)amine Applications
Bis(2-ethyl-2-methoxybutyl)amine is a chemical compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications, each presented in a separate section.
Synthesis of Betti Bases: Betti bases are important in medicinal chemistry due to their pharmacological properties, including anti-tumor, anti-microbial, anti-fungal, anti-inflammatory, and anti-tubercular activities . Bis(2-ethyl-2-methoxybutyl)amine could be used in the synthesis of these bases, which are also utilized as catalysts and ligands in asymmetric synthesis.
Catalyst in Buchwald-Hartwig Amination: This compound may serve as a reactant in the Pd-catalyzed Buchwald-Hartwig amination reaction. This process is used to synthesize aryl amines by reacting with aryl and heteroaryl halides, which are crucial in developing pharmaceuticals and agrochemicals .
Metal-Free Oxidative Coupling Reactions: In metal-free oxidative coupling reactions, Bis(2-ethyl-2-methoxybutyl)amine could be used to synthesize α-ketoamides. This reaction involves methyl ketones and uses tert-butyl hydroperoxide as an oxidant and iodine as a catalyst .
Synthesis of N,N-Dialkyl Perfluoroalkanesulfonamides: The compound may react with perfluoroalkanesulfonyl halides to synthesize N,N-dialkyl perfluoroalkanesulfonamides. These are significant in the development of surfactants and repellents .
Intermediate for Biodegradable Polyester Synthesis: Bis(2-ethyl-2-methoxybutyl)amine could be used to synthesize N-(alkoxy)succinamide ester by reacting with succinyl chloride. This ester is an intermediate in preparing diol monomers for biodegradable polyester synthesis, which is essential in creating eco-friendly materials .
DNA Interaction Studies: The compound’s derivatives could be involved in studying the interaction and binding modes with synthetic DNAs. This application is crucial in understanding genetic processes and developing new therapeutic strategies .
Pharmaceutical Testing: Bis(2-ethyl-2-methoxybutyl)amine is available for pharmaceutical testing, indicating its potential use in drug development and quality control processes .
Chemical Reference Standard: It serves as a high-quality reference standard in analytical chemistry, ensuring the accuracy and consistency of analytical methods used in research and industry .
Safety And Hazards
Amines, such as “Bis(2-ethyl-2-methoxybutyl)amine”, can cause glaucopsia in workers exposed to them. This symptom is related to corneal edema and vesicular collection of fluid within the corneal subepithelial cells . Therefore, it’s important to take precautionary measures against static discharge and to avoid breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
2-ethyl-N-(2-ethyl-2-methoxybutyl)-2-methoxybutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31NO2/c1-7-13(8-2,16-5)11-15-12-14(9-3,10-4)17-6/h15H,7-12H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHWFNUBYBEPMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CNCC(CC)(CC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-ethyl-2-methoxybutyl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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